molecular formula C15H16N6O3 B7048579 2-[3-[(1-Ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]pyrazol-1-yl]acetic acid

2-[3-[(1-Ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]pyrazol-1-yl]acetic acid

Cat. No.: B7048579
M. Wt: 328.33 g/mol
InChI Key: LZTUKXOMROJLSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-[(1-Ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]pyrazol-1-yl]acetic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core linked to a pyrazolyl acetic acid moiety. The presence of these heterocyclic systems makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

2-[3-[(1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-3-21-14-10(7-16-21)6-11(9(2)17-14)15(24)18-12-4-5-20(19-12)8-13(22)23/h4-7H,3,8H2,1-2H3,(H,22,23)(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTUKXOMROJLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=C(C=C2C=N1)C(=O)NC3=NN(C=C3)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3-[(1-Ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]pyrazol-1-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-b]pyridine ring system.

    Introduction of the Pyrazolyl Acetic Acid Moiety: The pyrazolyl acetic acid moiety is introduced through a series of reactions, including acylation and amination, to link it to the pyrazolo[3,4-b]pyridine core.

    Final Coupling and Purification: The final step involves coupling the intermediate compounds and purifying the final product using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-[3-[(1-Ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-[(1-Ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]pyrazol-1-yl]acetic acid has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used in biological studies to investigate its effects on various cellular processes and pathways.

    Chemical Research: The compound serves as a building block for the synthesis of other complex molecules and is used in studies related to reaction mechanisms and catalysis.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[3-[(1-Ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-[3-[(1-Ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)amino]pyrazol-1-yl]acetic acid can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the pyrazolo[3,4-b]pyridine core and may have similar biological activities.

    Pyrazolyl Acetic Acid Derivatives: Compounds with the pyrazolyl acetic acid moiety may exhibit similar chemical reactivity and applications.

    Other Heterocyclic Compounds: Compounds with different heterocyclic systems but similar functional groups can be compared to highlight the unique properties of this compound.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.